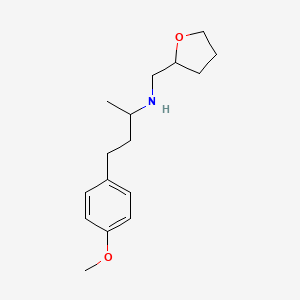![molecular formula C14H10N2O2S2 B6006284 5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006284.png)
5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one, commonly known as HMPTQ, is a synthetic compound with potential biomedical applications. It belongs to the class of thiazolidinones, which are known for their diverse pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral effects. HMPTQ has been extensively studied for its unique chemical structure and promising biological activities.
作用机制
The mechanism of action of HMPTQ is not fully understood, but several studies have suggested that it may act through multiple pathways. HMPTQ has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. HMPTQ has also been reported to inhibit the growth of bacteria by disrupting their cell membrane and inhibiting DNA synthesis. Furthermore, HMPTQ has been shown to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
HMPTQ has been shown to have several biochemical and physiological effects. In vitro studies have reported that HMPTQ inhibits the activity of several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Additionally, HMPTQ has been reported to have antioxidant activity, which may contribute to its anticancer and antimicrobial effects. In vivo studies have shown that HMPTQ has a low toxicity profile and does not cause significant changes in body weight or organ function.
实验室实验的优点和局限性
HMPTQ has several advantages for lab experiments, including its high yield and purity, and its diverse pharmacological activities. However, there are also some limitations to using HMPTQ in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design targeted experiments. Additionally, HMPTQ has not been extensively studied in animal models, which limits its potential for clinical applications.
未来方向
There are several future directions for the study of HMPTQ. One direction is to further investigate the mechanism of action and identify specific molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of HMPTQ in animal models to determine its potential for clinical applications. Additionally, HMPTQ could be further modified to improve its pharmacological properties, such as solubility and bioavailability. Overall, HMPTQ has promising biological activities and has the potential to be developed into a novel therapeutic agent for various diseases.
合成方法
The synthesis of HMPTQ involves the condensation reaction of 2-hydroxy-6-methyl-3-quinolinecarboxaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with potassium hydroxide to yield the final compound. The synthesis of HMPTQ has been optimized for high yield and purity, making it suitable for further biological studies.
科学研究应用
HMPTQ has been studied for its potential biomedical applications, including anticancer, antimicrobial, and antiviral activities. Several studies have reported that HMPTQ exhibits potent anticancer effects against various cancer cell lines, including breast, lung, and colon cancer. HMPTQ has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, HMPTQ has been reported to have antiviral activity against the hepatitis C virus.
属性
IUPAC Name |
(3E)-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]-6-methylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c1-7-2-3-10-8(4-7)5-9(12(17)15-10)6-11-13(18)16-14(19)20-11/h2-6,18H,1H3,(H,16,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMFGFLPZOKHPO-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC3=C(NC(=S)S3)O)C(=O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C/C(=C\C3=C(NC(=S)S3)O)/C(=O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2-hydroxy-6-methylquinolin-3-yl)methylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethoxyphenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6006205.png)
![3-[1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-3-piperidinyl]-1-propanol](/img/structure/B6006209.png)
![2-allyl-6-methoxy-4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]phenol](/img/structure/B6006213.png)
methanone](/img/structure/B6006219.png)
![ethyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B6006226.png)

![3-({3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B6006239.png)

![4-{6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6006266.png)
![5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6006277.png)
![1-(2-fluorophenyl)-4-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}piperazine](/img/structure/B6006297.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(methylthio)acetyl]piperidine](/img/structure/B6006300.png)
![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2,1,3-benzoxadiazole 1-oxide](/img/structure/B6006310.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B6006311.png)